molecular formula C17H18N2O3 B4978435 (2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol

(2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B4978435
M. Wt: 298.34 g/mol
InChI Key: CXDMETCDGABSDK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(1-methylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-19-13-9-5-4-8-12(13)18-17(19)15(20)11-7-6-10-14(21-2)16(11)22-3/h4-10,15,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDMETCDGABSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=C(C(=CC=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method includes the reaction of ortho-phenylenediamine with 2,3-dimethoxybenzaldehyde in the presence of an oxidizing agent like sodium metabisulphite under mild conditions . The resulting benzimidazole derivative is then methylated to introduce the 1-methyl group.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using formic acid or trimethyl orthoformate as the condensing agents . The reaction conditions are optimized to ensure high yield and purity, often involving solvent mixtures and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzimidazole core.

Common Reagents and Conditions

    Oxidizing Agents: Sodium metabisulphite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(2,3-Dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol involves its interaction with various molecular targets. The benzimidazole core is known to bind to specific enzymes and receptors, inhibiting their activity. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation pathways .

Comparison with Similar Compounds

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